A-Z Guide to N-Methylaniline: Physicochemical Properties for Researchers
A-Z Guide to N-Methylaniline: Physicochemical Properties for Researchers
For Immediate Release
An In-depth Technical Guide on the Core Physicochemical Properties of N-Methylaniline for Researchers, Scientists, and Drug Development Professionals.
N-Methylaniline (NMA) is an aromatic secondary amine with significant applications as a solvent, an intermediate in the synthesis of dyes, agrochemicals, and other organic products, and as an antiknock agent for gasoline.[1][2][3] A thorough understanding of its physicochemical properties is paramount for its safe handling, effective application in synthesis, and for predicting its behavior in various chemical and biological systems.
This whitepaper provides a comprehensive summary of the core physicochemical properties of N-methylaniline, outlines standard experimental methodologies for their determination, and presents logical workflows relevant to laboratory practice.
General and Molecular Properties
N-Methylaniline is a colorless to yellow or light brown oily liquid that tends to darken to a reddish-brown upon exposure to air and sunlight.[2][4] It possesses a characteristic weak, ammonia-like odor.[4][5]
Table 1: General and Molecular Identifiers for N-Methylaniline
| Property | Value | Reference |
| IUPAC Name | N-Methylaniline | [6] |
| Synonyms | Monomethylaniline, N-Methylbenzenamine | [7] |
| CAS Number | 100-61-8 | [5] |
| Molecular Formula | C₇H₉N | [5] |
| Molecular Weight | 107.15 g/mol , 107.17 g/mol | [5][8][9] |
| Appearance | Colorless to yellow/light brown viscous liquid | [1][4] |
Physical and Thermodynamic Properties
The physical state and thermodynamic constants of NMA are crucial for process design, safety assessments, and purification procedures. These properties are summarized in Table 2.
Table 2: Key Physical and Thermodynamic Data for N-Methylaniline
| Property | Value | Conditions | Reference |
| Melting Point | -57 °C | (lit.) | [10][11][12] |
| Boiling Point | 194 to 196 °C | (lit.) | [1][11][12] |
| Density | 0.989 g/mL | at 25 °C (lit.) | [5][11][12] |
| Vapor Pressure | 0.3 mmHg | at 20 °C | [1][5] |
| Flash Point | 79.4 °C - 85 °C | Closed Cup | [5][8][13] |
| Refractive Index (n₂₀/D) | 1.571 | (lit.) | [5][11][12] |
| Autoignition Temp. | 500 °C | [5] |
Solubility and Partitioning Behavior
The solubility of N-methylaniline dictates its utility as a solvent and influences its environmental fate and bioavailability. It is soluble in common organic solvents like ethanol, diethyl ether, and chloroform.[4][5] Its solubility in water is slight but can be influenced by pH.[5][14] In acidic conditions, the amine group can be protonated, which increases its aqueous solubility.[14]
Table 3: Solubility and Partition Coefficient of N-Methylaniline
| Property | Value | Conditions | Reference |
| Water Solubility | 30 g/L | [5][11] | |
| pKa (Conjugate Acid) | 4.84 - 4.85 | at 25 °C | [5][15][16] |
| LogP (Octanol/Water) | 1.66 - 1.70 | at 20 °C | [7][17] |
The octanol-water partition coefficient (LogP) indicates a moderate lipophilicity, suggesting a tendency to partition into organic phases and biological membranes over aqueous environments.
Experimental Protocols and Methodologies
Accurate determination of physicochemical properties relies on standardized experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals, which are a primary reference for these methods.[18][19][20]
Determination of Boiling Point (OECD TG 103)
The boiling point is a fundamental property for substance identification and purification.
Methodology: Ebulliometer Method
-
Apparatus Setup: An ebulliometer, equipped with a thermometer and a reflux condenser, is used.
-
Sample Introduction: A pure sample of N-methylaniline is placed in the boiling flask of the ebulliometer.
-
Heating: The sample is heated gently. The temperature is recorded continuously.
-
Equilibrium: The boiling point is the temperature at which the liquid and vapor phases are in equilibrium, observed as a stable temperature reading during vigorous boiling and reflux.
-
Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) using a standard pressure-temperature nomograph or the Sidney-Young equation.
Determination of pKa (OECD TG 112)
The pKa value is critical for understanding the ionization state of a molecule at different pH values, which affects its solubility, reactivity, and biological activity.
Methodology: Spectrophotometric Method
-
Principle: This method relies on the difference in the UV-Visible absorption spectra between the neutral N-methylaniline and its protonated (conjugate acid) form.[21]
-
Preparation of Solutions: A series of buffer solutions with precisely known pH values are prepared. A stock solution of N-methylaniline is also prepared.
-
Spectral Measurement: A small aliquot of the N-methylaniline stock solution is added to each buffer solution. The UV-Vis spectrum of each sample is recorded.[22]
-
Data Analysis: The absorbance at a specific wavelength where the difference between the ionized and non-ionized species is maximal is plotted against the pH.[23] This results in a sigmoidal curve.
-
pKa Calculation: The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH where the concentrations of the protonated and neutral species are equal.[22][23]
Determination of Partition Coefficient (LogP) (OECD TG 107)
The "shake-flask" method is a classic and straightforward technique for determining the octanol-water partition coefficient.[23]
Methodology: Shake-Flask Method
-
System Preparation: n-Octanol and water are pre-saturated with each other by mixing and allowing the phases to separate.
-
Analyte Addition: A known amount of N-methylaniline is dissolved in the water-saturated octanol or the octanol-saturated water.
-
Equilibration: The mixture is placed in a separation funnel and shaken vigorously to facilitate the partitioning of N-methylaniline between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the octanol and water layers are clearly separated.
-
Concentration Measurement: The concentration of N-methylaniline in each phase (or one phase, with the other calculated by mass balance) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography (GC).
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Visualized Workflows and Relationships
Understanding the logical flow of experiments and the interplay between molecular properties is essential for efficient research.
Caption: General experimental workflow for physicochemical characterization.
Caption: Relationship between molecular structure and key properties.
Conclusion
This guide provides a consolidated resource on the core physicochemical properties of N-methylaniline. The tabulated data offers a quick reference for laboratory use, while the outlined methodologies provide a foundational understanding of how these critical parameters are determined. For researchers, a firm grasp of these properties is indispensable for designing experiments, ensuring safety, and innovating new applications for this versatile chemical compound.
References
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- 5. N-Methylaniline CAS#: 100-61-8 [m.chemicalbook.com]
- 6. L13873.22 [thermofisher.com]
- 7. N-methylaniline [stenutz.eu]
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- 18. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 19. search.library.brandeis.edu [search.library.brandeis.edu]
- 20. oecd.org [oecd.org]
- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 22. ulm.edu [ulm.edu]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
